(S)-Methyl-2-ethylpyrrolidine-2-carboxylate

Beschreibung

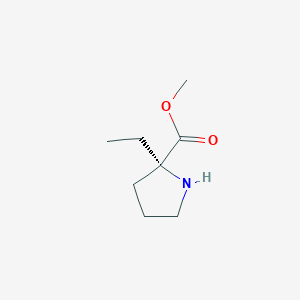

(S)-Methyl-2-Ethylpyrrolidin-2-carboxylat ist eine chirale Verbindung mit einer Pyrrolidinringstruktur

Eigenschaften

Molekularformel |

C8H15NO2 |

|---|---|

Molekulargewicht |

157.21 g/mol |

IUPAC-Name |

methyl (2S)-2-ethylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-3-8(7(10)11-2)5-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m0/s1 |

InChI-Schlüssel |

KIGCOSULHHKUKM-QMMMGPOBSA-N |

Isomerische SMILES |

CC[C@]1(CCCN1)C(=O)OC |

Kanonische SMILES |

CCC1(CCCN1)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-Methyl-2-Ethylpyrrolidin-2-carboxylat beinhaltet typischerweise die Reaktion von Ethylamin mit einem geeigneten chiralen Vorläufer. Ein häufiges Verfahren ist die asymmetrische Hydrierung eines Pyrrolidinderivats unter Verwendung eines chiralen Katalysators. Die Reaktionsbedingungen umfassen oft:

Katalysator: Chirale Rhodium- oder Rutheniumkomplexe

Lösungsmittel: Ethanol oder Methanol

Temperatur: 25-50°C

Druck: 1-5 atm Wasserstoffgas

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von (S)-Methyl-2-Ethylpyrrolidin-2-carboxylat kontinuierliche Strömungsreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von Hochdurchsatz-Screening für die Katalysatoroptimierung und die Reaktionsbedingungen ist üblich, um die Effizienz zu verbessern und die Kosten zu senken.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-Methyl-2-Ethylpyrrolidin-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nucleophile Substitutionsreaktionen mit Halogeniden oder anderen Nucleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium bei Raumtemperatur.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether bei 0-25°C.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid bei 50-70°C.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Pyrrolidinderivaten.

Wissenschaftliche Forschungsanwendungen

Properties

- Chirality : The compound's chirality allows for its use in asymmetric synthesis, which is crucial for producing specific enantiomers in pharmaceuticals.

- Solubility : Its solubility characteristics make it suitable for various organic reactions and biological assays.

Organic Synthesis

(S)-Methyl-2-ethylpyrrolidine-2-carboxylate serves as an organocatalyst in asymmetric synthesis. It facilitates the production of chiral compounds, which are essential in drug development. Its unique structure allows it to participate in various reactions, enhancing yields and selectivity.

Medicinal Chemistry

In medicinal chemistry, this compound acts as a precursor for synthesizing pharmaceuticals targeting neurological and cardiovascular conditions. Its derivatives have been explored for their potential therapeutic effects, including neuroprotective and anti-inflammatory activities.

Biological Research

The compound has been utilized in studies examining enzyme mechanisms and protein-ligand interactions. Its ability to modulate biological pathways makes it a valuable tool in understanding complex biochemical processes.

Coordination Chemistry

This compound is involved in synthesizing metal complexes that demonstrate enhanced biological activity compared to their uncomplexed forms. This application is particularly relevant in developing new therapeutic agents.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives derived from this compound. The results indicated that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines, outperforming established drugs like tamoxifen in vitro.

Case Study 2: Antimicrobial Studies

Another study focused on the antimicrobial efficacy of pyrrolidine derivatives, including this compound. The results showed promising antibacterial activity against several strains, suggesting potential applications in treating bacterial infections.

Wirkmechanismus

The mechanism by which methyl 2-ethylprolinate exerts its effects depends on its specific application. In organic synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, modifying their activity or stability. The exact molecular targets and pathways involved vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

®-Methyl-2-Ethylpyrrolidin-2-carboxylat: Das Enantiomer der Verbindung mit unterschiedlicher Stereochemie.

Methyl-2-Ethylpyrrolidin-2-carboxylat: Das Racemat, das sowohl das (S)- als auch das ®-Enantiomer enthält.

Ethyl-2-Methylpyrrolidin-2-carboxylat: Ein Strukturisomer mit unterschiedlicher Alkylgruppenpositionierung.

Einzigartigkeit

(S)-Methyl-2-Ethylpyrrolidin-2-carboxylat ist aufgrund seiner spezifischen Stereochemie einzigartig, was zu unterschiedlichen biologischen Aktivitäten und Eigenschaften im Vergleich zu seinen Enantiomeren und Isomeren führen kann. Dies macht es wertvoll in Anwendungen, die eine hohe Selektivität und Spezifität erfordern.

Biologische Aktivität

(S)-Methyl-2-ethylpyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure with a methyl ester functional group. Its molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor, modulating biochemical pathways critical for cellular functions. Its structural features allow for specific interactions that can enhance binding affinity and selectivity towards target molecules.

Biological Activity Overview

- Enzyme Inhibition : Studies have indicated that this compound exhibits inhibitory effects on certain enzymes, which can disrupt metabolic pathways associated with diseases such as cancer and inflammation.

- Neuropharmacological Effects : The compound has been investigated for its potential effects on neurotransmitter systems, particularly serotonin receptors, which play a crucial role in mood regulation and other neurological functions.

- Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity, making it a candidate for developing new antibacterial agents.

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of this compound on specific enzymes involved in metabolic pathways, researchers found that the compound significantly reduced the activity of target enzymes at micromolar concentrations. This inhibition was linked to alterations in cellular metabolism and demonstrated potential therapeutic benefits in conditions characterized by dysregulated enzyme activity.

Case Study 2: Neuropharmacological Impact

A behavioral study evaluated the effects of this compound on animal models subjected to stress-induced behaviors. The results indicated that administration of the compound led to reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent through modulation of serotonin receptor activity.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps in synthesizing (S)-Methyl-2-ethylpyrrolidine-2-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves esterification or alkylation of pyrrolidine precursors. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are synthesized via coupling reactions with acyl chlorides under inert conditions (e.g., anhydrous solvents, nitrogen atmosphere). Yield optimization requires controlling temperature (40–60°C) and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of acyl chloride). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the enantiomerically pure product .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : and NMR confirm regiochemistry and substituent positions. For example, methyl ester protons appear as singlets near δ 3.6–3.8 ppm, while pyrrolidine ring protons show splitting patterns dependent on stereochemistry .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 183.2 for [M+1]) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration using SHELXL for refinement. Data collection requires single crystals grown via slow evaporation (e.g., in methanol/water) .

Q. How can researchers ensure enantiomeric purity during synthesis?

Chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by NMR analysis are standard. Polarimetry or circular dichroism (CD) can further validate optical purity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in stereochemical assignments?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict NMR chemical shifts and optical rotation values, which are compared to experimental data. For conflicting crystallographic data (e.g., torsional angles), programs like Olex2 or WinGX refine structural models against high-resolution datasets .

Q. What strategies address contradictions in reaction yields reported across studies?

Systematic variation of parameters (solvent polarity, catalyst loading) using Design of Experiments (DoE) methodologies identifies critical factors. For example, trace moisture in alkylation reactions may reduce yields; thus, anhydrous MgSO or molecular sieves are recommended .

Q. How can researchers validate the compound’s stability under different storage conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. Lyophilization or storage under argon at -20°C minimizes hydrolysis of the ester moiety .

Q. What advanced techniques are used to study its interactions in biological systems?

Isothermal Titration Calorimetry (ITC) quantifies binding affinities to enzymes (e.g., prolyl oligopeptidase). Molecular docking (AutoDock Vina) predicts binding poses, validated by site-directed mutagenesis assays .

Methodological Frameworks

Q. How to design a hypothesis-driven study on this compound’s pharmacological potential?

Use the PICOT framework:

Q. What statistical approaches are recommended for analyzing dose-response data?

Nonlinear regression (e.g., GraphPad Prism) fits data to a sigmoidal model (Hill equation). Outliers are assessed via Grubbs’ test, and confidence intervals (95%) ensure reproducibility .

Data Reproducibility & Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.